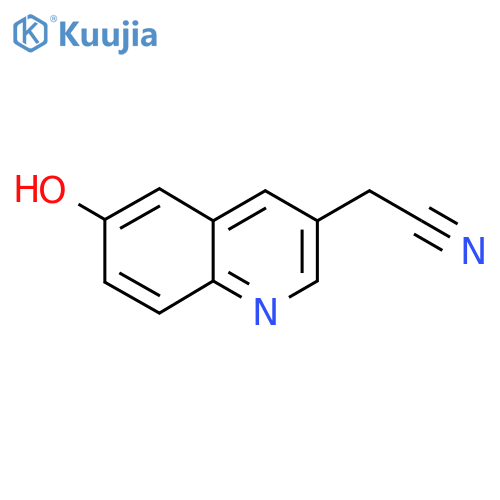Cas no 1261886-31-0 (2-(6-Hydroxyquinolin-3-yl)acetonitrile)

1261886-31-0 structure
商品名:2-(6-Hydroxyquinolin-3-yl)acetonitrile
2-(6-Hydroxyquinolin-3-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(6-hydroxyquinolin-3-yl)acetonitrile
- 6-Hydroxyquinoline-3-acetonitrile
- 2-(6-Hydroxyquinolin-3-yl)acetonitrile
-
- インチ: 1S/C11H8N2O/c12-4-3-8-5-9-6-10(14)1-2-11(9)13-7-8/h1-2,5-7,14H,3H2
- InChIKey: INCVSOVKFNMENH-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2C(C=1)=CC(CC#N)=CN=2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 245
- トポロジー分子極性表面積: 56.9
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-(6-Hydroxyquinolin-3-yl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-108984-10.0g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 10.0g |
$4914.0 | 2023-07-10 | ||
| Enamine | EN300-108984-1.0g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 1.0g |
$1142.0 | 2023-07-10 | ||
| Enamine | EN300-108984-2.5g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 95% | 2.5g |
$2240.0 | 2023-10-27 | |
| Alichem | A189000644-10g |
6-Hydroxyquinoline-3-acetonitrile |
1261886-31-0 | 98% | 10g |
3,470.36 USD | 2021-06-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376411-500mg |
2-(6-Hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 95% | 500mg |
¥23690.00 | 2024-08-09 | |
| Enamine | EN300-108984-10g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 95% | 10g |
$4914.0 | 2023-10-27 | |
| Enamine | EN300-108984-5.0g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 5.0g |
$3313.0 | 2023-07-10 | ||
| Enamine | EN300-108984-0.05g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 95% | 0.05g |
$959.0 | 2023-10-27 | |
| Enamine | EN300-108984-0.25g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 95% | 0.25g |
$1051.0 | 2023-10-27 | |
| Enamine | EN300-108984-0.5g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 95% | 0.5g |
$1097.0 | 2023-10-27 |
2-(6-Hydroxyquinolin-3-yl)acetonitrile 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
1261886-31-0 (2-(6-Hydroxyquinolin-3-yl)acetonitrile) 関連製品
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 506-17-2(cis-Vaccenic acid)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
